REACTION_CXSMILES
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[CH:1]([OH:4])([CH3:3])[CH3:2].[C:5](Cl)(=[O:9])[C:6]([Cl:8])=[O:7]>>[CH:1]([O:4][C:5](=[O:9])[C:6]([Cl:8])=[O:7])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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158 μL
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Type
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reactant
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Smiles
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C(C)(C)O
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Name
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|
Quantity
|
350 μL
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Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The excess oxalyl chloride was removed by rotary evaporation (40° C., 50 mmHg)
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Type
|
CUSTOM
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Details
|
used without further purification
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Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)OC(C(=O)Cl)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |